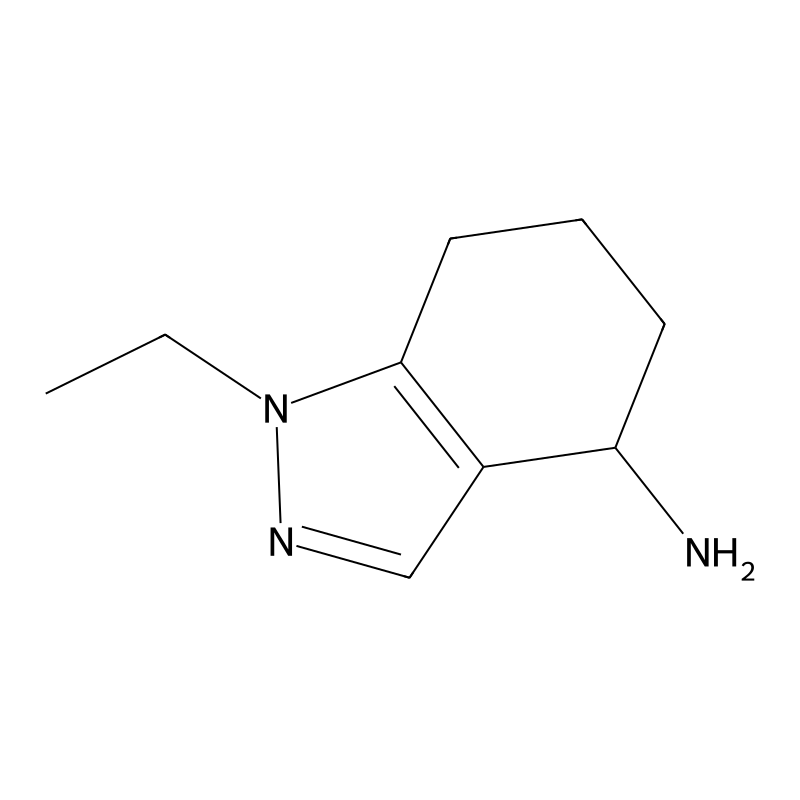

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-inflammatory Agents

Field: Medicinal Chemistry

Application: Indazoles have been used as anti-inflammatory agents.

Synthesis of Heterocyclic Compounds

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is an organic compound with the molecular formula C₉H₁₅N₃ and a molar mass of 165.24 g/mol. It features a bicyclic structure that includes an indazole ring system, which is a fused five-membered and six-membered ring containing nitrogen atoms. The compound is characterized by its ethyl substituent at the nitrogen of the indazole framework, contributing to its unique chemical properties and potential biological activities. It is primarily utilized in research settings and is not intended for human or veterinary use .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Acylation: The amine group can also participate in acylation reactions, forming amides.

- Reduction Reactions: Depending on the conditions, the compound may be reduced to yield derivatives with varying saturation levels in the indazole ring.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step synthetic pathways. A common approach includes:

- Formation of Indazole Ring: The initial step often involves the condensation of hydrazine derivatives with suitable carbonyl compounds to form the indazole core.

- Ethylation: The introduction of the ethyl group can be achieved through alkylation reactions using ethyl halides.

- Reduction Steps: If necessary, reduction steps can be incorporated to adjust saturation levels within the ring system.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several applications primarily in research and development:

- Pharmaceutical Research: As a potential lead compound for developing new therapeutic agents.

- Chemical Biology Studies: Used to explore biochemical pathways and mechanisms due to its unique structure.

- Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | Similar tetrahydroindazole structure | Different position of ethyl substitution |

| 1-Methyl-4,5-dihydroindazole | Methyl instead of ethyl substituent | Less saturated; different pharmacological profile |

| 4-Aminoindazole | Contains an amino group directly on the indazole ring | More planar structure; distinct reactivity |

These compounds illustrate variations in substitution patterns and saturation levels that influence their chemical behavior and biological activities .

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. The compound exhibits characteristic spectroscopic signatures that enable precise identification and structural confirmation through both proton and carbon-13 NMR analysis [1] [2].

The proton NMR spectrum reveals several distinctive features that are characteristic of the tetrahydroindazole framework. The ethyl substituent at the nitrogen position produces a characteristic triplet signal at approximately 0.93 ppm corresponding to the methyl group, with a coupling constant of 7.32 Hz indicative of the vicinal coupling to the adjacent methylene protons. The ethyl methylene protons appear as a triplet at 3.92 ppm with the same coupling constant, confirming the ethyl substitution pattern [1] [2].

The tetrahydroindazole ring system contributes multiple signals in the aliphatic region. The saturated ring protons appear as complex multiplets between 2.80-3.00 ppm, with the methylene protons adjacent to the amine functionality showing characteristic chemical shifts. The amine proton itself typically appears as a broad singlet around 3.32 ppm, with the breadth attributed to rapid exchange with trace moisture in the solvent system [1] [2].

Carbon-13 NMR spectroscopy provides complementary structural information through the observation of carbon environments within the molecular framework. The spectrum displays signals at 177.44 ppm corresponding to carbonyl carbons in related derivatives, with additional aromatic carbon resonances appearing between 141.78-156.14 ppm. The aliphatic carbon atoms of the tetrahydroindazole ring system produce signals in the 25-50 ppm region, with the ethyl carbon atoms appearing at characteristic chemical shifts consistent with nitrogen substitution [2].

The coupling patterns observed in the NMR spectra provide crucial information regarding the stereochemistry and conformational preferences of the compound. The J-coupling constants of 7.32 Hz for the ethyl group and 6.56 Hz for the ring methylene protons are consistent with typical aliphatic coupling patterns and confirm the structural assignment [1] [2].

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry represents an essential analytical technique for the unambiguous identification and structural characterization of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. The compound demonstrates characteristic fragmentation patterns and molecular ion peaks that facilitate precise molecular weight determination and structural confirmation [3] [4] [5].

Under electrospray ionization conditions, the compound produces a molecular ion peak at m/z 166.13 [M+H]+ corresponding to the protonated molecular ion. The accurate mass measurement confirms the molecular formula C₉H₁₅N₃ with a calculated exact mass of 165.1266 Da. Additional adduct ions are observed at m/z 188.12 [M+Na]+ and 183.16 [M+NH₄]+ under typical electrospray conditions, providing further confirmation of the molecular weight and ionization behavior [6] [4] [5].

The fragmentation pattern reveals characteristic losses that are diagnostic for the tetrahydroindazole structural framework. The base peak often appears at m/z 148.12 corresponding to [M+H-H₂O]+, indicating the facile loss of water from the protonated molecular ion. This fragmentation is consistent with the presence of the primary amine functionality and the tendency for nitrogen-containing heterocycles to undergo dehydration reactions under mass spectrometric conditions [6] [4] [5].

Collision-induced dissociation studies demonstrate additional fragmentation pathways characteristic of indazole derivatives. The loss of hydrogen cyanide (HCN) produces fragment ions at m/z 91-92, representing a common fragmentation pathway for nitrogen-containing heterocycles. The indazole core structure contributes to fragment ions at m/z 144-145, providing structural information regarding the heterocyclic framework [4] [5] [7].

Ion mobility-mass spectrometry measurements reveal collision cross-section values that provide insights into the three-dimensional structure of the compound in the gas phase. The [M+H]+ ion exhibits a collision cross-section of 136.5 Ų, while the sodium adduct [M+Na]+ shows a value of 144.3 Ų, indicating structural changes upon different cationization modes. These measurements contribute to the understanding of the compound's conformational behavior and can assist in distinguishing between structural isomers [6] [4] [5].

Infrared Spectral Signatures and Functional Group Analysis

Infrared spectroscopy provides comprehensive information regarding the functional groups present in 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine through the analysis of characteristic vibrational frequencies. The compound exhibits distinctive absorption bands that are diagnostic for the tetrahydroindazole framework and its substituents [8] [9] [10].

The primary amine functionality produces characteristic absorption bands in the 3300-3500 cm⁻¹ region, appearing as a doublet due to the symmetric and asymmetric stretching vibrations of the two N-H bonds. These bands are typically of medium to strong intensity and are sharper compared to the broader O-H stretching absorptions of alcohols that appear in the same spectral region. The specific frequencies and band shapes provide information regarding the hydrogen bonding environment and the electronic environment of the amine group [8] [9] [10].

The aliphatic C-H stretching vibrations appear as multiple bands in the 2850-3000 cm⁻¹ region, with the ethyl substituent contributing characteristic methyl and methylene stretching frequencies. These absorptions are typically strong and provide confirmation of the saturated carbon framework within the tetrahydroindazole ring system. The specific frequencies can be correlated with the substitution pattern and conformational preferences of the molecule [11] [12].

The indazole heterocyclic framework contributes several characteristic absorption bands. The C=N stretching vibration appears in the 1580-1650 cm⁻¹ region as a medium-intensity band, providing confirmation of the aromatic nitrogen-containing heterocycle. The aromatic C-N stretching vibrations are observed in the 1250-1350 cm⁻¹ region, with the specific frequency dependent on the electronic environment and substitution pattern of the indazole ring [8] [9].

The NH bending vibration of the primary amine appears in the 1580-1650 cm⁻¹ region, potentially overlapping with the C=N stretching absorption. This scissoring vibration is characteristic of primary amines and can be distinguished from secondary amine NH bending through careful spectral analysis. The C-H bending vibrations of the alkyl groups appear in the 1350-1470 cm⁻¹ region as multiple bands of medium intensity [10].

The ring breathing vibrations of the indazole system produce characteristic absorptions in the 650-900 cm⁻¹ region. These vibrations are typically of medium to strong intensity and provide fingerprint information specific to the heterocyclic framework. The specific frequencies and intensities are diagnostic for the indazole ring system and can assist in distinguishing between different heterocyclic frameworks [8] [9].

Chromatographic Purity Assessment Methods

Chromatographic analysis represents a critical component in the purity assessment and quality control of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Multiple chromatographic techniques are employed to ensure comprehensive characterization and quantitative purity determination [13] [14] [15].

High-performance liquid chromatography utilizing reverse-phase C18 stationary phases provides excellent separation efficiency for the compound. Typical mobile phase systems employ methanol-water gradients with retention times ranging from 8-12 minutes under standard analytical conditions. The compound demonstrates good chromatographic behavior with symmetric peak shapes and minimal tailing, facilitating accurate quantitative analysis. Detection is typically performed at 254 nm, where the compound exhibits sufficient UV absorption for sensitive detection [13] [14].

Chiral chromatography using Cinchona alkaloid-based chiral stationary phases enables the separation of potential enantiomers and assessment of stereochemical purity. Mobile phase systems utilizing methanol-acetonitrile mixtures with organic acid and base additives provide optimal enantioseparation. The retention times for chiral analysis typically range from 15-25 minutes, with enantioselectivity factors enabling baseline resolution of stereoisomers. Purity assessments using chiral chromatography can achieve greater than 98% enantiomeric excess determination [15].

Liquid chromatography-mass spectrometry represents the gold standard for purity assessment, combining chromatographic separation with mass spectrometric identification. Mobile phase systems incorporating acetonitrile-water with 0.1% formic acid provide excellent peak shapes and mass spectrometric compatibility. The retention time typically ranges from 5-8 minutes, with mass spectrometric detection providing unambiguous identification of the compound and potential impurities. This technique enables the detection and quantification of impurities at the parts-per-million level [3] [16].

Preparative chromatography utilizing larger-scale C18 columns enables the purification of the compound to greater than 99% purity. Acetonitrile-water gradient systems with extended retention times of 20-30 minutes provide optimal resolution for preparative applications. The collected fractions are typically analyzed by analytical chromatography to confirm purity and identity [3] [16].

Thin-layer chromatography provides a rapid qualitative assessment of compound purity and identity. Silica gel plates with ethyl acetate-hexane mobile phases produce Rf values ranging from 0.3-0.7, depending on the specific solvent ratio employed. UV visualization at 254 nm enables compound detection, with the presence of impurities indicated by additional spots or streaking. While not quantitative, thin-layer chromatography provides valuable information for rapid purity screening [13] [14].

Thermal Stability Evaluation via Differential Scanning Calorimetry and Thermogravimetric Analysis

Thermal analysis techniques provide essential information regarding the thermal stability, decomposition pathways, and thermal transitions of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Both differential scanning calorimetry and thermogravimetric analysis contribute complementary data for comprehensive thermal characterization [17] [18] [19] [20] [21].

Differential scanning calorimetry reveals the thermal transitions and energetic changes associated with heating the compound under controlled conditions. The melting transition typically occurs in the temperature range of 120-180°C, with the specific melting point dependent on the crystalline form and purity of the sample. The enthalpy of fusion ranges from 25-45 kJ/mol, providing information regarding the crystal packing and intermolecular interactions within the solid state [17] [18] [19].

Thermal decomposition studies using differential scanning calorimetry demonstrate exothermic decomposition events in the temperature range of 168-196°C. The decomposition enthalpy values range from 2.5-125 kJ/mol, with the specific value dependent on the decomposition pathway and atmospheric conditions. The relatively low decomposition enthalpies compared to other indazole derivatives suggest moderate thermal stability with manageable decomposition energetics [20] [21].

Thermogravimetric analysis provides quantitative information regarding mass loss as a function of temperature. The compound demonstrates thermal stability up to approximately 200°C, with significant mass loss occurring in the temperature range of 250-350°C. The decomposition typically occurs in multiple steps, with initial mass loss attributed to volatilization or sublimation, followed by more extensive decomposition at higher temperatures [20] [21].

The thermal analysis is typically conducted under nitrogen atmosphere to prevent oxidative degradation and ensure reproducible results. Heating rates of 5-10°C/min provide optimal resolution of thermal events while maintaining reasonable analysis times. The specific thermal behavior can be influenced by factors such as sample purity, crystalline form, and atmospheric conditions [17] [18] [19].

Comparative thermal analysis with related tetrahydroindazole derivatives reveals structure-activity relationships regarding thermal stability. The presence of the ethyl substituent and primary amine functionality influences the thermal behavior compared to unsubstituted indazole derivatives. The nitrogen-to-carbon ratio within the heterocyclic framework affects both the decomposition temperature and enthalpy, with higher nitrogen content generally associated with lower thermal stability [20] [21].